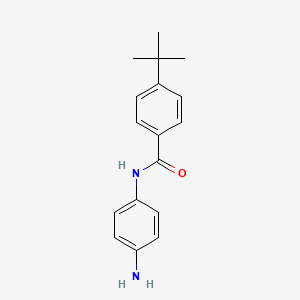

N-(4-aminophényl)-4-tert-butylbenzamide

Vue d'ensemble

Description

N-(4-aminophenyl)-4-tert-butylbenzamide: is an organic compound that features an amide functional group It is characterized by the presence of a 4-aminophenyl group and a 4-tert-butylbenzamide group

Applications De Recherche Scientifique

Chemistry:

Catalysis: N-(4-aminophenyl)-4-tert-butylbenzamide can be used as a ligand in coordination chemistry and catalysis.

Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as thermal stability and mechanical strength.

Biology and Medicine:

Drug Development: The compound can serve as a scaffold for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Biological Probes: It can be used in the design of probes for studying biological processes at the molecular level.

Industry:

Dye and Pigment Production: N-(4-aminophenyl)-4-tert-butylbenzamide can be used in the synthesis of dyes and pigments due to its aromatic structure.

Polymer Additives: It can be used as an additive in polymers to enhance their properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Aminolysis of 4-tert-butylbenzoyl chloride: One common method involves the reaction of 4-tert-butylbenzoyl chloride with 4-aminophenylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Direct Amidation: Another method involves the direct amidation of 4-tert-butylbenzoic acid with 4-aminophenylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst.

Industrial Production Methods: Industrial production methods for N-(4-aminophenyl)-4-tert-butylbenzamide are similar to laboratory-scale methods but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: N-(4-aminophenyl)-4-tert-butylbenzamide can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The aromatic rings in N-(4-aminophenyl)-4-tert-butylbenzamide can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted aromatic derivatives.

Mécanisme D'action

The mechanism by which N-(4-aminophenyl)-4-tert-butylbenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amide group allows for hydrogen bonding interactions, which can be crucial for binding affinity and specificity.

Comparaison Avec Des Composés Similaires

N-(4-aminophenyl)benzamide: Lacks the tert-butyl group, which may affect its solubility and binding properties.

4-tert-butyl-N-(4-nitrophenyl)benzamide:

N-(4-aminophenyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.

Uniqueness: N-(4-aminophenyl)-4-tert-butylbenzamide is unique due to the presence of both the 4-aminophenyl and 4-tert-butylbenzamide groups. This combination imparts specific steric and electronic properties that can influence its reactivity, binding affinity, and overall chemical behavior. The tert-butyl group provides steric hindrance, which can affect the compound’s interactions with other molecules, while the amino group offers sites for hydrogen bonding and other interactions.

Activité Biologique

N-(4-aminophenyl)-4-tert-butylbenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in cancer treatment. This article presents a detailed review of its biological activity, synthesis, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

N-(4-aminophenyl)-4-tert-butylbenzamide is characterized by the presence of an amine group and a tert-butyl group attached to a benzamide structure. Its molecular formula is , with a molecular weight of approximately 220.28 g/mol. The structure can be represented as follows:

The primary biological activity of N-(4-aminophenyl)-4-tert-butylbenzamide is attributed to its role as an inhibitor of histone deacetylases (HDACs) . By inhibiting HDACs, this compound influences histone acetylation pathways, leading to various cellular effects such as:

- Induction of Cell Cycle Arrest : The inhibition of HDACs can prevent cancer cell proliferation.

- Apoptosis : Promoting programmed cell death in cancerous cells.

- Suppression of Tumor Growth : The combined effects on cell cycle and apoptosis can contribute to reduced tumor size and spread.

Enzyme Inhibition

N-(4-aminophenyl)-4-tert-butylbenzamide has been shown to inhibit several key enzymes involved in cancer progression:

- Histone Deacetylases (HDACs) : Critical for regulating gene expression, their inhibition leads to increased acetylation of histones and reactivation of tumor suppressor genes.

- DNA Methyltransferases (DNMTs) : Studies indicate that derivatives of this compound can inhibit DNMTs, which are involved in DNA methylation processes that silence tumor suppressor genes .

Case Studies

- Cancer Research : A study evaluating the effects of similar compounds demonstrated that HDAC inhibitors could significantly reduce the viability of colon cancer cell lines by inducing apoptosis . The EC50 values for these compounds ranged from 0.9 μM to 15 μM, indicating potent biological activity.

- Influenza Virus Inhibition : Research has indicated that related benzamide derivatives exhibit antiviral properties against influenza viruses, suggesting potential broad-spectrum antiviral applications .

Pharmacokinetics

The pharmacokinetic profile of N-(4-aminophenyl)-4-tert-butylbenzamide suggests good bioavailability and distribution characteristics. Similar compounds have demonstrated favorable absorption rates and metabolic stability, which are crucial for therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of N-(4-aminophenyl)-4-tert-butylbenzamide, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(2-aminophenyl)benzamide | Lacks tert-butyl group | Different reactivity profile due to missing sterics |

| 4-tert-butylbenzamide | Lacks aminophenyl group | Limited biological activity compared to amine variants |

| N-(2-aminophenyl)-4-methylbenzamide | Methyl instead of tert-butyl | Variations in steric hindrance affecting activity |

Propriétés

IUPAC Name |

N-(4-aminophenyl)-4-tert-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-17(2,3)13-6-4-12(5-7-13)16(20)19-15-10-8-14(18)9-11-15/h4-11H,18H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKLQORCYTWUFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352214 | |

| Record name | N-(4-aminophenyl)-4-tert-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129488-55-7 | |

| Record name | N-(4-aminophenyl)-4-tert-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.